Cas no 82302-27-0 (8-chloro-3,4-dihydronaphthalen-2(1H)-one)

8-chloro-3,4-dihydronaphthalen-2(1H)-one structure
82302-27-0 structure
Nombre del producto:8-chloro-3,4-dihydronaphthalen-2(1H)-one
Número CAS:82302-27-0
MF:C10H9ClO
Megavatios:180.630861997604
MDL:MFCD04038576
CID:720393
PubChem ID:4623269

8-chloro-3,4-dihydronaphthalen-2(1H)-one Propiedades químicas y físicas

Nombre e identificación

    • 8-Chloro-2-Tetralone
    • 2(1H)-Naphthalenone,8-chloro-3,4-dihydro-
    • 8-chloro-3,4-dihydro-1H-naphthalen-2-one
    • 8-chloro-1,2,3,4-tetrahydronaphthalene-2-one
    • 8-chloro-1,2,3,4-tetrahydronaphthalenone
    • 8-chloro-3,4-dihydro-2(1H)-naphthalenone
    • 8-CHLORO-3,4-DIHYDRONAPHTHALEN-2(1H)-ONE
    • 8-CHLORO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-ONE
    • 2(1H)-Naphthalenone, 8-chloro-3,4-dihydro-
    • PubChem17943
    • AMOT0842
    • ZBLPUKDWONQIMX-UHFFFAOYSA-N
    • 3402AH
    • AB17123
    • 8-Chloro-3,4-dihydro-2(1H)-naphthalenone (ACI)
    • MFCD04038576
    • 82302-27-0
    • Z1198163928
    • 8-Chloro-3,4-dihydro-2(1H)-naphthalenone, AldrichCPR
    • CS-M0859
    • Y10481
    • AKOS006294390
    • AS-64758
    • SY116164
    • SCHEMBL5836173
    • AC-23061
    • EN300-96092
    • DTXSID50404993
    • 8-chloro-3,4-dihydronaphthalen-2(1H)-one
    • MDL: MFCD04038576
    • Renchi: 1S/C10H9ClO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2
    • Clave inchi: ZBLPUKDWONQIMX-UHFFFAOYSA-N
    • Sonrisas: O=C1CCC2C(=C(C=CC=2)Cl)C1

Atributos calculados

  • Calidad precisa: 180.03400
  • Masa isotópica única: 180.034
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0
  • Complejidad: 190
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.2
  • Superficie del Polo topológico: 17.1

Propiedades experimentales

  • Denso: 1.248
  • Punto de ebullición: 313.7°C at 760 mmHg
  • Punto de inflamación: 148.7°C
  • índice de refracción: 1.578
  • PSA: 17.07000
  • Logp: 2.39780

8-chloro-3,4-dihydronaphthalen-2(1H)-one Información de Seguridad

8-chloro-3,4-dihydronaphthalen-2(1H)-one Datos Aduaneros

  • Código HS:2914700090
  • Datos Aduaneros:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

8-chloro-3,4-dihydronaphthalen-2(1H)-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
T776303-10mg
8-chloro-3,4-dihydronaphthalen-2(1H)-one
82302-27-0
10mg
$ 50.00 2022-06-02
eNovation Chemicals LLC
D521216-1g
8-CHLORO-2-TETRALONE
82302-27-0 95%
1g
$465 2024-05-24
Apollo Scientific
OR370061-100mg
8-Chloro-3,4-dihydronaphthalen-2(1H)-one
82302-27-0 >98%
100mg
£101.00 2025-02-20
Apollo Scientific
OR370061-250mg
8-Chloro-3,4-dihydronaphthalen-2(1H)-one
82302-27-0 >98%
250mg
£151.00 2025-02-20
TRC
T776303-50mg
8-chloro-3,4-dihydronaphthalen-2(1H)-one
82302-27-0
50mg
$ 185.00 2022-06-02
TRC
T776303-100mg
8-chloro-3,4-dihydronaphthalen-2(1H)-one
82302-27-0
100mg
$ 275.00 2022-06-02
Enamine
EN300-96092-0.1g
8-chloro-1,2,3,4-tetrahydronaphthalen-2-one
82302-27-0 95%
0.1g
$160.0 2024-05-20
Fluorochem
217139-1g
8-Chloro-3,4-dihydronaphthalen-2(1H)-one
82302-27-0 95%
1g
£578.00 2022-03-01
Fluorochem
217139-5g
8-Chloro-3,4-dihydronaphthalen-2(1H)-one
82302-27-0 95%
5g
£2021.00 2022-03-01
eNovation Chemicals LLC
Y0993268-1g
8-Chloro-3,4-dihydronaphthalen-2(1H)-one
82302-27-0 95%
1g
$560 2024-08-02

8-chloro-3,4-dihydronaphthalen-2(1H)-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Aluminum chloride
Referencia
Preparation and formulation of 2-cyclic amino-1,2,3,4-tetrahydronaphthalene derivatives as selective inhibitors of serotonin reuptake
, European Patent Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Aluminum chloride ,  Thionyl chloride Solvents: Dichloromethane
Referencia
(S)- and (R)-8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-1-carbaldehyde: a new class of orally active 5-HT1A-receptor agonists
Stjernloef, Peter; et al, Journal of Medicinal Chemistry, 1993, 36(15), 2059-65

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane
Referencia
Design, synthesis, and in vivo characterization of a novel series of tetralin amino imidazoles as γ-secretase inhibitors: Discovery of PF-3084014
Brodney, Michael A.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(9), 2637-2640

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  0.5 h, -50 °C
1.2 Catalysts: Copper bromide (CuBr) Solvents: Tetrahydrofuran ;  -50 °C; 3.0 h, -50 °C → rt
2.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 5 h, 0 °C → rt
Referencia
A concise method for the synthesis of 2-tetralone by titanium tetrachloride-promoted cyclization of 4-aryl-2-hydroxybutanal diethyl acetal
Hon, Yung-Son; et al, Tetrahedron Letters, 2009, 50(41), 5713-5715

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Benzonitrile ,  Potassium bicarbonate ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  16 h, rt; 4 h, 50 °C
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  0.5 h, -50 °C
2.2 Catalysts: Copper bromide (CuBr) Solvents: Tetrahydrofuran ;  -50 °C; 3.0 h, -50 °C → rt
3.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 5 h, 0 °C → rt
Referencia
A concise method for the synthesis of 2-tetralone by titanium tetrachloride-promoted cyclization of 4-aryl-2-hydroxybutanal diethyl acetal
Hon, Yung-Son; et al, Tetrahedron Letters, 2009, 50(41), 5713-5715

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  4 h, rt → reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  20 min, -10 - 0 °C
1.3 -10 °C → 5 °C; 5 °C → -5 °C; 1 h, -5 °C
1.4 Solvents: Water ;  0 °C
Referencia
The synthesis of novel cis-α-substituted-β-aminotetralins
Youngman, Mark A.; et al, Synthetic Communications, 2003, 33(13), 2215-2227

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 5 h, 0 °C → rt
Referencia
A concise method for the synthesis of 2-tetralone by titanium tetrachloride-promoted cyclization of 4-aryl-2-hydroxybutanal diethyl acetal
Hon, Yung-Son; et al, Tetrahedron Letters, 2009, 50(41), 5713-5715

8-chloro-3,4-dihydronaphthalen-2(1H)-one Raw materials

8-chloro-3,4-dihydronaphthalen-2(1H)-one Preparation Products

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Amadis Chemical Company Limited
(CAS:82302-27-0)8-chloro-3,4-dihydronaphthalen-2(1H)-one
A840296
Pureza:99%/99%
Cantidad:1g/250mg
Precio ($):410.0/163.0